molecular formula C22H20N4O3S B13058168 3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 6926-81-4

3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B13058168
CAS No.: 6926-81-4
M. Wt: 420.5 g/mol
InChI Key: PNYZPMYZKNENHO-UHFFFAOYSA-N
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Description

3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, pyridine, and thienopyridine moieties, makes this compound a versatile candidate for various chemical reactions and biological interactions.

Chemical Reactions Analysis

3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is primarily mediated through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar compounds to 3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide include other thienopyridine derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties.

Properties

CAS No.

6926-81-4

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H20N4O3S/c1-28-17-5-3-4-14(19(17)29-2)12-25-21(27)20-18(23)15-6-7-16(26-22(15)30-20)13-8-10-24-11-9-13/h3-11H,12,23H2,1-2H3,(H,25,27)

InChI Key

PNYZPMYZKNENHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N

Origin of Product

United States

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